molecular formula C7H13N5O2 B040956 tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate CAS No. 115894-70-7

tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate

Cat. No.: B040956
CAS No.: 115894-70-7
M. Wt: 199.21 g/mol
InChI Key: YZFOPEDXXMVAMD-UHFFFAOYSA-N
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Description

tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate is a carbamate-protected tetrazole derivative widely used in medicinal chemistry and organic synthesis. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions in drug candidates. This compound’s unique structure makes it valuable for synthesizing peptidomimetics and bioactive molecules.

Properties

IUPAC Name

tert-butyl N-(2H-tetrazol-5-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O2/c1-7(2,3)14-6(13)8-4-5-9-11-12-10-5/h4H2,1-3H3,(H,8,13)(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFOPEDXXMVAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alkoxide or an amine to form the aromatic carbamate .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halides and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and novel compounds.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It plays a role in drug development, particularly in the design of new pharmaceuticals with potential therapeutic benefits.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

tert-Butyl (3-(Pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl Carbamate (5n)
  • Structure : Replaces the tetrazole with a 1,2,4-oxadiazole ring and incorporates a pyridine substituent.
  • Synthesis : Prepared via HClO4-SiO2 catalyzed reaction at 80°C for 8 minutes, yielding a product with a melting point of 85–87°C .
  • Pyridine enhances aromatic π-stacking interactions.
tert-Butyl (4-Methyloxazol-5-yl)carbamate
  • Structure : Features an oxazole ring instead of tetrazole.
  • Properties : Molecular formula C₉H₁₄N₂O₃; used as a biochemical reagent. The oxazole’s lower nitrogen content reduces polarity compared to tetrazole .
tert-Butyl (5-Bromo-1,3,4-thiadiazol-2-yl)carbamate
  • Structure : Contains a brominated 1,2,4-thiadiazole ring.
  • Applications : Bromine substitution enables cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing versatility in derivatization .

Thiazole-Based Analogues

tert-Butyl 5-(3-(Dimethylamino)acryloyl)-4-(2,2,2-Trifluoroethyl)thiazol-2-yl(methyl)carbamate (15)
  • Structure : Thiazole core with a trifluoroethyl group and acryloyl substituent.
  • Synthesis : Derived from tert-butyl 5-acetyl-4-(trifluoroethyl)thiazole via DMF-DMA-mediated reaction. High-resolution mass spectrometry (HRMS) confirmed structure .
tert-Butyl (2-Bromothiazol-5-yl)carbamate
  • Structure : Bromine at the 2-position of the thiazole.
  • Reactivity : Bromine facilitates nucleophilic substitution, enabling diversification. Similarity score to tetrazole derivatives: 0.59 .

Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Key Feature(s) Reference
tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate C₈H₁₃N₅O₂ Not reported High metabolic stability N/A
tert-Butyl (3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate C₁₄H₁₇N₃O₃ 85–87 Pyridine-enhanced π-stacking
tert-Butyl (4-methyloxazol-5-yl)carbamate C₉H₁₄N₂O₃ Not reported Low polarity
tert-Butyl Methyl(4-methyl-5-propionylthiazol-2-yl)carbamate C₁₃H₁₈N₂O₃S 97–99 Oxidative stability

Biological Activity

tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry and biochemical studies. Its unique structure, which includes a tert-butyl group, a tetrazole ring, and a carbamate functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H14N4O2\text{C}_8\text{H}_{14}\text{N}_4\text{O}_2

This compound features:

  • A tert-butyl group which enhances lipophilicity.
  • A tetrazole ring , known for its bioactivity and ability to mimic carboxylic acids.
  • A carbamate group , which is often involved in enzyme inhibition and modulation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It can modulate enzyme activity by binding to specific sites, influencing metabolic pathways. The precise mechanism can involve:

  • Enzyme inhibition : The compound may inhibit enzymes involved in metabolic processes.
  • Receptor modulation : It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Biological Applications

This compound has been utilized in several key areas:

  • Biochemical Studies : It is employed in research to investigate enzyme interactions and metabolic pathways, providing insights into cellular functions.
  • Drug Development : The compound serves as a scaffold for designing new pharmaceuticals, particularly those targeting infectious diseases and cancer.
  • Industrial Applications : It is used in synthesizing specialty chemicals with specific properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance, compounds containing tetrazole rings have shown enhanced antibacterial activity compared to traditional antibiotics like ampicillin .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 μg/mL
Comparison CompoundPenicillin31 μg/mL

Anti-inflammatory Properties

In another study, tetrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The findings indicated that certain derivatives exhibited significant anti-inflammatory activity, suggesting potential therapeutic applications for conditions characterized by inflammation .

Enzyme Interaction Studies

Research has also focused on the interaction of this compound with specific enzymes. For example, it has been shown to inhibit certain hydrolases, which are crucial for various metabolic processes. This inhibition can lead to altered drug metabolism and enhanced efficacy of co-administered drugs.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate derivatives with tetrazole-containing precursors. A common approach uses acid-catalyzed condensation or nucleophilic substitution under anhydrous conditions. For example, a related carbamate synthesis () employed HClO4-SiO2 as a catalyst at 80°C for 8 minutes, monitored by TLC. Key optimization steps include:

  • Catalyst screening : Acidic resins (e.g., HClO4-SiO2) or Lewis acids improve yield .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction homogeneity.
  • Purification : Column chromatography with gradients like hexane/ethyl acetate (2:8) achieves >95% purity .
Parameter Optimal Condition Impact on Yield
Temperature80°CMaximizes kinetics
CatalystHClO4-SiO2Reduces side products
Reaction Time8–60 minutesBalances completion

Q. How should researchers handle storage and stability challenges for this compound?

Methodological Answer: Stability is influenced by moisture, temperature, and incompatible reagents. Based on SDS data ( ):

  • Storage : Keep in airtight containers at room temperature (20–25°C) in a dry, ventilated area. Avoid exposure to strong acids/bases or oxidizing agents .
  • Decomposition risks : Hydrolysis of the carbamate group may occur under acidic/basic conditions. Monitor via periodic NMR or LC-MS to detect degradation .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm structural integrity by identifying peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and tetrazole protons (δ ~8–9 ppm) .
  • LC-MS : Validate molecular weight (e.g., m/z 298 [M+Na]+ for a related carbamate) .
  • X-ray crystallography : Resolve hydrogen-bonding patterns in solid-state structures, as seen in carbamate derivatives .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide synthesis optimization?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search tools (e.g., ICReDD’s workflow) help identify transition states and energetics. For example:

  • Reactivity prediction : Calculate Fukui indices to pinpoint nucleophilic/electrophilic sites on the tetrazole and carbamate moieties .
  • Solvent effects : Use COSMO-RS models to simulate solvent interactions and select optimal media .
  • Retrosynthesis tools : Platforms like Pistachio or Reaxys propose feasible routes by mining reaction databases .

Q. How should researchers address contradictions in toxicity data across literature sources?

Methodological Answer: Discrepancies in hazard classifications (e.g., vs. 1, 3) require systematic validation:

Experimental reassessment : Conduct acute toxicity assays (e.g., OECD 423) to verify LD50 values.

Data triangulation : Cross-reference SDS entries with peer-reviewed studies (e.g., ECHA or PubChem data) .

Contextual analysis : Consider impurities (e.g., residual solvents) that may skew toxicity reports .

Q. What strategies are effective for elucidating reaction mechanisms involving this compound?

Methodological Answer:

  • Isotopic labeling : Use 13C-labeled tert-butyl groups to track carbamate cleavage pathways via MS/MS .
  • Kinetic studies : Monitor intermediate formation (e.g., tetrazole radicals) using in-situ IR or stopped-flow techniques .
  • Computational modeling : Map potential energy surfaces to identify rate-determining steps .

Q. How can hazardous by-products be mitigated during synthesis?

Methodological Answer:

  • By-product analysis : Use GC-MS or HPLC to detect and quantify impurities (e.g., tert-butyl alcohol from hydrolysis) .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Waste treatment : Neutralize acidic/basic residues before disposal and employ adsorption techniques (e.g., activated carbon) for heavy metals .

Q. What advanced techniques resolve structural ambiguities in carbamate-tetrazole derivatives?

Methodological Answer:

  • Dynamic NMR : Study conformational changes in solution (e.g., tert-butyl rotation barriers) .
  • XPS/XAS : Probe electronic environments of nitrogen atoms in the tetrazole ring .
  • Cryo-EM : Visualize supramolecular assemblies in crystalline or colloidal states .

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